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Compound of Interest

H-Tyr(3-NH2)-OH dihydrochloride
Compound Name:
hydrate

cat. No.: B7800705

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotyrosine (3-AT) is a non-proteinogenic amino acid that has garnered significant interest
in various fields of biochemical and pharmaceutical research. As a derivative of L-tyrosine, its
unique structural and electronic properties, conferred by the presence of an amino group on
the phenyl ring, make it a valuable tool for investigating protein structure and function, probing
enzymatic mechanisms, and developing novel therapeutics. This technical guide provides a
comprehensive overview of the core spectral properties of 3-Aminotyrosine, including its UV-
Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) characteristics.
Detailed experimental protocols and data summaries are presented to facilitate its application
in a research and development setting.

UV-Vis Absorption Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of 3-Aminotyrosine is characterized by its
aromatic phenol group, with the additional amino group influencing its electronic transitions.
The absorption profile is sensitive to the pH of the solution due to the protonation and
deprotonation of its ionizable groups.

Quantitative Data: UV-Vis Absorption
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Molar Absorptivity

Species H Amax (nm
peci P (nm) (€) (M~2cm—2)

3-Ammoniumtyrosine <4 ~274 Data not available

3-Aminotyrosine )
4-9 ~280 Data not available
(neutral)

3-Aminotyrosinate >9 ~295 Data not available

Note: Specific molar absorptivity values for the different protonation states of 3-Aminotyrosine
are not readily available in the public domain. Researchers are advised to determine these
values experimentally for their specific conditions.

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the UV-Vis absorption spectrum and molar
absorptivity of 3-Aminotyrosine.

Materials:

e 3-Aminotyrosine

o Spectrophotometer-grade water, methanol, or a suitable buffer (e.g., phosphate buffer)
e Hydrochloric acid (HCI) and Sodium hydroxide (NaOH) for pH adjustments

o Calibrated UV-Vis spectrophotometer

e Quartz cuvettes (1 cm path length)

o Calibrated pH meter

Procedure:

o Stock Solution Preparation: Accurately weigh a known amount of 3-Aminotyrosine and
dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1
mM).
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e pH Adjustment (for pH-dependent studies): Prepare a series of solutions at different pH
values (e.g., pH 2, 7, and 10) by diluting the stock solution with appropriate buffers or by
adjusting the pH with HCI or NaOH.

e Spectrophotometer Setup:
o Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
o Set the wavelength range for scanning (e.g., 200-400 nm).

o Blank Measurement: Fill a quartz cuvette with the same solvent or buffer used to prepare the
3-Aminotyrosine solutions. Place the cuvette in the spectrophotometer and record a baseline
(blank) spectrum.

e Sample Measurement:

o Rinse the cuvette with the 3-Aminotyrosine solution to be measured.

o Fill the cuvette with the sample solution.

o Place the cuvette in the spectrophotometer and record the absorption spectrum.
e Data Analysis:

o Identify the wavelength of maximum absorbance (Amax).

o To determine the molar absorptivity (€), prepare a series of dilutions of 3-Aminotyrosine of
known concentrations.

o Measure the absorbance of each dilution at the Amax.

o Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A =
ecl), the slope of the linear fit will be the molar absorptivity (where c is the concentration in
mol/L and | is the path length in cm).

Fluorescence Properties
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Similar to its parent amino acid, tyrosine, 3-Aminotyrosine exhibits intrinsic fluorescence. The
introduction of the amino group can, however, alter its fluorescence quantum yield and spectral
characteristics. When incorporated into proteins, 3-Aminotyrosine can act as a fluorescent
probe, with its emission properties being sensitive to the local microenvironment. A key
application is its ability to induce a red-shift in the fluorescence of green fluorescent protein
(GFP) and its variants.[1][2]

Quantitative Data: Fluorescence

Property Value Conditions
Excitation Maximum (Aex) ~280 nm Neutral pH
Emission Maximum (Aem) ~325 nm Neutral pH

Fluorescence Quantum Yield ]
Data not available

(®F)

Red-shift in GFP (when Excitation: ~56 nm, Emission:

_ In HEK293T cells
incorporated) ~95 nm

Note: The intrinsic fluorescence quantum yield of free 3-Aminotyrosine is not well-documented.
It is recommended to measure this experimentally using a known standard.

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a method for characterizing the fluorescence properties of 3-
Aminotyrosine.

Materials:

3-Aminotyrosine

Fluorescence-grade solvents (e.g., water, ethanol)

A fluorescence quantum yield standard with a known quantum yield in the same solvent
(e.g., quinine sulfate in 0.1 M H2SOa4, ®F = 0.54)

Calibrated spectrofluorometer
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e Quartz fluorescence cuvettes (1 cm path length)
o UV-Vis spectrophotometer

Procedure:

e Solution Preparation:

o Prepare a dilute solution of 3-Aminotyrosine in the chosen solvent. The absorbance of this
solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

o Prepare a solution of the fluorescence standard with a similar absorbance at the same
excitation wavelength.

e Spectrofluorometer Setup:

o Turn on the spectrofluorometer and allow the lamp to warm up.

o Set the excitation wavelength (e.g., 280 nm).

o Set the emission wavelength range for scanning (e.g., 300-450 nm).
e Spectrum Acquisition:

o Record the fluorescence emission spectrum of the solvent blank.

o Record the fluorescence emission spectrum of the standard solution.

o Record the fluorescence emission spectrum of the 3-Aminotyrosine solution.
e Quantum Yield Calculation (Relative Method):

o The fluorescence quantum yield (®PF) can be calculated using the following equation:
®F_sample = ®F_standard * (I_sample / |_standard) * (A_standard / A_sample) *
(n_sample2 / n_standard?) where:

» | is the integrated fluorescence intensity.

» Ais the absorbance at the excitation wavelength.
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= N is the refractive index of the solvent.

o Data Analysis:

o Determine the excitation and emission maxima from the recorded spectra.

o Calculate the integrated fluorescence intensity for both the sample and the standard.

o Use the measured absorbances and the known quantum yield of the standard to calculate

the quantum yield of 3-Aminotyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of 3-
Aminotyrosine. Both *H and 13C NMR provide detailed information about the connectivity and

chemical environment of the atoms within the molecule.

Quantitative Data: NMR Spectroscopy
IH NMR Chemical Shifts (in D20, reference: DSS)

Proton Chemical Shift (ppm) Multiplicity
a-H ~3.8 dd
B-H ~2.9,~3.1 m
Aromatic H ~6.7-7.1 m

13C NMR Chemical Shifts (in D20, reference: DSS)

Carbon Chemical Shift (ppm)

C=0 ~175

Ca ~56

CB ~37

Aromatic C ~115- 145
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Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and
temperature. The data presented here is a general representation and should be confirmed by
experimental measurement.

Experimental Protocol: NMR Spectroscopy

This protocol describes the general procedure for acquiring *H and 3C NMR spectra of 3-
Aminotyrosine.

Materials:

e 3-Aminotyrosine

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes (5 mm)

Internal standard (e.g., DSS or TMS)

NMR spectrometer
Procedure:
e Sample Preparation:

o Dissolve an appropriate amount of 3-Aminotyrosine (typically 5-10 mg for *H NMR, 20-50
mg for 13C NMR) in the deuterated solvent (e.g., 0.5-0.7 mL).

o Add a small amount of the internal standard to the solution.
o Transfer the solution to an NMR tube.
e Spectrometer Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal resolution.
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o Set the appropriate acquisition parameters for the desired nucleus (*H or 13C), including
pulse sequence, number of scans, and spectral width.

o Data Acquisition:
o Acquire the NMR spectrum.
» Data Processing and Analysis:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the internal standard.
o Integrate the peaks in the *H spectrum to determine the relative number of protons.

o Assign the peaks to the corresponding atoms in the 3-Aminotyrosine molecule based on
their chemical shifts, multiplicities, and coupling constants.

Applications in Research and Drug Development

The unique spectral and chemical properties of 3-Aminotyrosine make it a versatile tool in
several research areas.

Probing Redox-Active Tyrosines in Enzymatic Pathways

3-Aminotyrosine has been instrumental in studying long-range proton-coupled electron transfer
(PCET) pathways, particularly in enzymes like E. coli ribonucleotide reductase (RNR).[3] By
site-specifically incorporating 3-AT in place of native tyrosine residues, researchers can trap
radical intermediates and study the kinetics and mechanism of radical propagation using
techniques like stopped-flow UV-Vis and EPR spectroscopy.
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Caption: Radical transfer pathway in E. coli ribonucleotide reductase.

Fluorescent Probes and Biosensors

The ability of 3-Aminotyrosine to red-shift the fluorescence of GFP has been exploited to
develop novel fluorescent proteins and biosensors.[1] This allows for the creation of sensors
with emission wavelengths in a region with lower cellular autofluorescence, improving signal-to-

noise ratios in imaging applications.
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Caption: Workflow for site-specific incorporation of 3-Aminotyrosine.

Drug Discovery and Development

As an unnatural amino acid, 3-Aminotyrosine can be incorporated into peptides and proteins to
enhance their therapeutic properties.[4][5][6] This can lead to increased stability against
proteolysis, improved binding affinity and selectivity for targets, and novel functionalities. The
unique chemical handle provided by the additional amino group can also be used for
bioconjugation to attach drugs, imaging agents, or other moieties.[7]

Conclusion

3-Aminotyrosine is a powerful and versatile tool for researchers in the life sciences and drug
development. Its distinct spectral properties provide a means to investigate protein structure,
function, and dynamics with high precision. A thorough understanding of its UV-Vis absorption,
fluorescence, and NMR characteristics, as outlined in this guide, is essential for its effective
application in advancing scientific knowledge and developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Properties
of 3-Aminotyrosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7800705#spectral-properties-of-3-aminotyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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